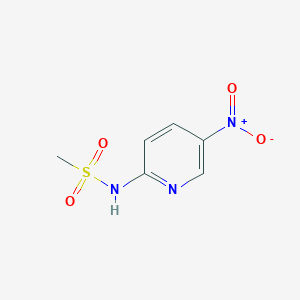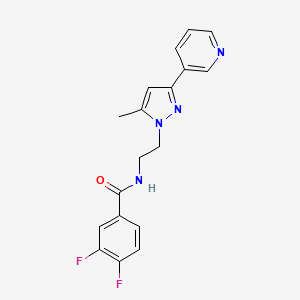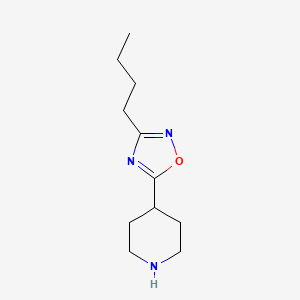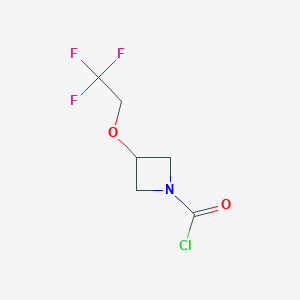
N-(5-nitropyridin-2-yl)methanesulfonamide
説明
“N-(5-nitropyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a nitro group at the 5-position and a methanesulfonamide group attached to the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, nitropyridines are known to undergo various reactions. For example, they can react with hydrazine hydrate to form pyrazolyl derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The exact physical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Structural and Chemical Properties
N-(5-nitropyridin-2-yl)methanesulfonamide and its derivatives have been extensively researched for their structural and chemical properties. Studies have focused on their synthesis, characterization, and potential as building blocks in chemical reactions. For instance, derivatives of this compound have been synthesized and analyzed for their crystal structures, showcasing the effect of substitution on their supramolecular assembly. Such compounds exhibit diverse intermolecular interactions, forming cyclic rings and frameworks through hydrogen bonds and other non-covalent interactions, which are crucial for their structural stability and reactivity (Dey et al., 2015; Holt & Fiksdahl, 2007).
Metal Interaction and Inhibition Studies
This compound and its related derivatives have shown potential in interacting with metals and inhibiting various biological targets. For example, quinolinyl sulfonamides related to this compound have been identified as potent inhibitors for methionine aminopeptidase, with their activity depending on metal concentration. These findings are significant for the development of new inhibitors targeting metalloenzymes (Huang et al., 2006).
Synthetic Applications
In synthetic chemistry, this compound derivatives have been employed as key intermediates in various reactions. Microwave-assisted synthesis techniques have enabled efficient access to novel nitrogen-containing scaffolds using these derivatives. Such methodologies underscore the versatility and utility of this compound in constructing complex molecules, potentially useful in pharmaceuticals and materials science (Henry et al., 2009).
Electrostatic and Hydrogen Bonding Analysis
Further research into this compound derivatives has explored their electrostatic potential surfaces and hydrogen bonding capabilities. These studies provide insights into the molecular recognition processes, crucial for designing molecules with specific biological or chemical properties. Understanding these interactions aids in the development of compounds with improved binding affinities or reactivity (Dey et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-(5-nitropyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZKRNIRWBBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)

![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl-methanamine](/img/structure/B2631361.png)

![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2631364.png)



